4'-Methoxy-2,2,3,3,3,3'-hexafluoropropiophenone
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Overview
Description
4’-Methoxy-2,2,3,3,3,3’-hexafluoropropiophenone is a chemical compound with the molecular formula C10H6F6O2. It is known for its unique structure, which includes a methoxy group and multiple fluorine atoms. This compound is of interest in various fields of scientific research due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-2,2,3,3,3,3’-hexafluoropropiophenone typically involves the reaction of 4-methoxybenzoyl chloride with hexafluoropropene in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The reaction conditions often include a temperature range of 0-50°C and a reaction time of several hours.
Industrial Production Methods
In an industrial setting, the production of 4’-Methoxy-2,2,3,3,3,3’-hexafluoropropiophenone may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-2,2,3,3,3,3’-hexafluoropropiophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4’-Methoxy-2,2,3,3,3,3’-hexafluoropropiophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4’-Methoxy-2,2,3,3,3,3’-hexafluoropropiophenone involves its interaction with specific molecular targets and pathways. The methoxy group and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4’-Methoxy-2,2,3,3,3,3’-hexafluoropropiophenone: Known for its unique combination of methoxy and fluorine groups.
2,2,3,3,3-Pentafluoro-1-(3-fluoro-4-methoxyphenyl)-1-propanone: A similar compound with slight variations in its structure.
Uniqueness
4’-Methoxy-2,2,3,3,3,3’-hexafluoropropiophenone stands out due to its specific arrangement of functional groups, which imparts unique chemical and physical properties. Its high fluorine content contributes to its stability and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-(3-fluoro-4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O2/c1-18-7-3-2-5(4-6(7)11)8(17)9(12,13)10(14,15)16/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHFTSFQKHSFNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(C(F)(F)F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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